N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that combines a furan ring, an oxadiazole ring, and a benzothiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of action
The compound contains a furan ring, a 1,3,4-oxadiazole ring, and a benzothiazole ring. Compounds containing these structures have been found to exhibit various biological activities. For instance, furan derivatives have shown a wide range of advantageous biological and pharmacological characteristics . Similarly, 1,3,4-oxadiazole derivatives are known to have a broad spectrum of biological activities .
Mode of action
These interactions can lead to changes in the conformation or activity of the target molecule .
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Furan and 1,3,4-oxadiazole derivatives have been associated with a variety of pathways due to their broad biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Coupling with benzothiazole: The oxadiazole derivative is then coupled with a benzothiazole derivative, such as 2-aminobenzothiazole, under appropriate conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the oxadiazole ring may produce various hydrazine derivatives .
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or marker in various biological assays and studies.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but with a thiol group instead of a carboxamide group.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Contains a triazole ring instead of a benzothiazole ring.
Uniqueness
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O3S/c19-11(13-15-8-4-1-2-6-10(8)22-13)16-14-18-17-12(21-14)9-5-3-7-20-9/h1-7H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIWOGGJDJOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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